β³-Amino Acid Architecture Confers Proteolytic Stability Superiority Over α-Amino Acid Regioisomers
The target compound bears the amino group at the C-3 (β) position of the butanoate backbone, classifying it as a β³-amino acid synthon. Its closest regioisomeric comparator, Benzyl (S)-2-(Boc-amino)-4-iodobutanoate (CAS 119768-48-8), is an α-amino acid derivative with the amino group at C-2. Class-level evidence demonstrates that α/β-peptides incorporating β-amino acid residues are approximately 100-fold more resistant to proteolysis than their all-α counterparts [1]. Specifically, stapled α/β-peptide foldamers exhibit a 100-fold increase in half-life against protease degradation compared to the parent stapled α-peptide [1]. The absence of a proteolytically labile α-peptide bond at the incorporation site is a direct consequence of the β-amino acid architecture, which is absent in the 2-substituted regioisomer [2].
| Evidence Dimension | Proteolytic stability (fold resistance vs. all-α-peptide) |
|---|---|
| Target Compound Data | β³-amino acid backbone; no α-peptide bond at incorporation site; confers ~100-fold protease resistance when incorporated into α/β-peptides [1] |
| Comparator Or Baseline | Benzyl (S)-2-(Boc-amino)-4-iodobutanoate (CAS 119768-48-8; α-amino acid backbone; canonical protease recognition site) |
| Quantified Difference | α/β-Peptides: ~100-fold more resistant to proteolysis than all-α parent peptides [1] |
| Conditions | In vitro protease assays (chymotrypsin, pronase) on α/β-peptide foldamers; stapled α/β-Bim BH3 peptide vs. stapled all-α parent [1] |
Why This Matters
Procurement of the β-amino acid scaffold is mandatory when the downstream application requires prolonged in vivo half-life or resistance to endogenous peptidases—a property unattainable with the α-amino acid regioisomer.
- [1] Horne, W. S., et al. (2015). α/β-Peptide foldamers targeting intracellular protein–protein interactions with activity in living cells. Journal of the American Chemical Society, 137(35), 11270–11273. https://doi.org/10.1021/jacs.5b07825 View Source
- [2] Seebach, D., et al. (2004). Biological and pharmacokinetic studies with β-peptides. Chemistry & Biodiversity, 1(7), 939–971. View Source
